REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:18].[C:19](O)(=[O:23])[C:20](O)=[O:21].S(=O)(=O)(O)O>CN(C)C=O>[NH:1]1[C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8]([C:7](=[O:17])[C:6]=3[CH:5]=[CH:4][C:3]=2[NH:18][C:20](=[O:21])[C:19]1=[O:23])=[CH:9][CH:10]=[CH:11][CH:12]=4
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reacted mixture is transferred into icy water (200 mL) for precipitation
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
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Type
|
WASH
|
Details
|
washed by hot alcohol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C(NC=2C=CC3=C(C12)C(C1=CC=CC=C1C3=O)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |